N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a biphenyl carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to targetmitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
The compound acts as a mitochondrial cytochrome-bc1 complex inhibitor . By inhibiting this complex, it disrupts the normal function of the electron transport chain, leading to a decrease in ATP production. This can result in the death of the cell, making it an effective fungicide .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria by inhibiting the cytochrome-bc1 complex . This disruption leads to a decrease in ATP production, which is essential for cell survival and function. The downstream effects include cell death and prevention of fungal growth .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth. By disrupting the electron transport chain and decreasing ATP production, the compound induces cell death, effectively acting as a fungicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. , and by another as possibly significantly biodegradable. These factors can influence the compound’s environmental persistence and potential ecological impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 3-chlorophenylhydrazine and thiophene-2-carboxylic acid, under acidic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Biphenyl Carboxamide Moiety: The biphenyl carboxamide group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Oxidation: The final step involves the oxidation of the thieno[3,4-c]pyrazole core to introduce the dioxido groups, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxido groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based compound with antiviral properties.
Encorafenib: A pyrazole derivative used in cancer treatment.
Celecoxib: A well-known pyrazole-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a biphenyl carboxamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c25-19-7-4-8-20(13-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVKOCUIWIRTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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